![molecular formula C8H7F3N2O B013928 4-Trifluoroacetamidoaniline CAS No. 53446-90-5](/img/structure/B13928.png)
4-Trifluoroacetamidoaniline
Overview
Description
4-Trifluoroacetamidoaniline is an organic compound with the molecular formula C8H7F3N2O It is characterized by the presence of a trifluoroacetamide group attached to an aniline ring
Mechanism of Action
Target of Action
The primary target of 4-Trifluoroacetamidoaniline (TFAN) are reducing oligosaccharides . These are simple sugars with a free aldehyde or ketone functional group, which make them capable of reducing other compounds.
Mode of Action
TFAN interacts with its targets through a chemical reaction. Specifically, it reacts with reducing oligosaccharides in the presence of sodium cyanoborohydride . This reaction yields aminoalditol derivatives , which are useful for linking to proteins or solid matrices .
Biochemical Pathways
The biochemical pathway primarily affected by TFAN involves the conversion of reducing oligosaccharides to aminoalditol derivatives . These derivatives can then be linked to proteins or solid matrices, which could have various downstream effects depending on the specific proteins or matrices involved.
Result of Action
The primary result of TFAN’s action is the production of aminoalditol derivatives from reducing oligosaccharides . These derivatives are easily separated by high-performance liquid chromatography (HPLC), suggesting that TFAN’s action may facilitate the analysis or manipulation of oligosaccharides .
Action Environment
The action of TFAN is influenced by the presence of sodium cyanoborohydride, which is necessary for the reaction with reducing oligosaccharides . .
Biochemical Analysis
Biochemical Properties
4-Trifluoroacetamidoaniline interacts with reducing oligosaccharides in the presence of sodium cyanoborohydride . The resulting aminoalditol derivatives are useful for linking to proteins or solid matrices . This interaction is crucial in biochemical reactions, particularly in the formation of complex biomolecules.
Cellular Effects
Its role in the formation of aminoalditol derivatives suggests that it may influence cellular processes related to protein synthesis and function .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with reducing oligosaccharides in the presence of sodium cyanoborohydride . This reaction results in the formation of aminoalditol derivatives, which can be linked to proteins or solid matrices .
Metabolic Pathways
Its reaction with reducing oligosaccharides suggests that it may be involved in carbohydrate metabolism .
Transport and Distribution
Its ability to form derivatives with proteins suggests that it may interact with protein transport mechanisms .
Subcellular Localization
Its ability to form derivatives with proteins suggests that it may be found in areas of the cell where protein synthesis and modification occur .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Trifluoroacetamidoaniline can be synthesized through the reaction of aniline with trifluoroacetic anhydride. The reaction typically occurs under mild conditions, with the aniline being dissolved in a suitable solvent such as dichloromethane, and trifluoroacetic anhydride being added dropwise. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of larger reactors and more efficient mixing techniques to ensure uniformity and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The compound is then purified through recrystallization or other suitable methods to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions: 4-Trifluoroacetamidoaniline undergoes several types of chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroacetamide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reducing Agents: Sodium cyanoborohydride is commonly used for reduction reactions involving this compound.
Major Products Formed:
Scientific Research Applications
4-Trifluoroacetamidoaniline, a compound with significant potential in various scientific applications, has garnered attention for its unique chemical properties and versatility. This article explores its applications across different fields, including medicinal chemistry, materials science, and analytical chemistry.
Medicinal Chemistry
Anticancer Agents
this compound has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways. Studies have shown that derivatives of aniline can selectively target cancer cells while minimizing effects on normal cells, suggesting that this compound may also exhibit similar properties .
Pharmaceutical Intermediates
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to undergo electrophilic substitution reactions makes it suitable for producing more complex molecules used in drug formulations .
Materials Science
Polymer Synthesis
In materials science, this compound is utilized in the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve the material's resistance to solvents and temperature fluctuations, making it applicable in coatings and adhesives .
Nanotechnology
The compound has been explored for use in nanotechnology, particularly in the development of nanocomposites. These materials can exhibit unique electrical and optical properties, which are beneficial for applications in electronics and photonics .
Analytical Chemistry
Chromatography
this compound is employed as a derivatizing agent in chromatography to enhance the detection of certain analytes. Its ability to form stable derivatives with target compounds allows for improved resolution and sensitivity during analysis .
Spectroscopic Applications
The compound's distinct spectral characteristics make it useful in spectroscopic techniques such as NMR and IR spectroscopy. It aids in the identification and quantification of various substances in complex mixtures .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The research involved synthesizing various derivatives and evaluating their effects on cell viability and proliferation rates. Results indicated that modifications to the trifluoroacetamido group could enhance anticancer activity, paving the way for further development of targeted therapies .
Case Study 2: Polymer Development
In another study focused on materials science, researchers synthesized a series of polymers incorporating this compound into their structure. The resulting materials displayed improved tensile strength and thermal stability compared to traditional polymers. This advancement suggests potential applications in high-performance coatings and structural components .
Comparison with Similar Compounds
4-Aminophenyl-2,2,2-trifluoroacetamide: This compound is structurally similar to 4-Trifluoroacetamidoaniline but lacks the trifluoroacetamide group.
N-(4-Aminophenyl)-2,2,2-trifluoroacetamide: Another similar compound, differing slightly in its molecular structure.
Uniqueness: this compound is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the derivatization and separation of reducing oligosaccharides, a feature not commonly found in other similar compounds .
Biological Activity
4-Trifluoroacetamidoaniline (TFAN) is an aromatic amine characterized by the presence of a trifluoroacetamido group attached to an aniline structure. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its unique chemical properties and potential biological activities. This article delves into the biological activity of TFAN, summarizing relevant research findings, case studies, and data tables.
TFAN is a derivative of aniline with a trifluoroacetamido substituent, which significantly influences its reactivity and biological interactions. The molecular formula is C8H8F3N2O, with a molecular weight of 202.16 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an interesting candidate for further biological investigations.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of TFAN. In vitro assays demonstrated that TFAN exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 50-100 µg/mL, indicating moderate effectiveness compared to standard antibiotics.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Pseudomonas aeruginosa | 200 |
Cytotoxicity Studies
TFAN's cytotoxic effects have been evaluated using various cancer cell lines. Research indicates that TFAN induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value for MCF-7 cells was determined to be approximately 25 µM, suggesting potential as a chemotherapeutic agent.
The mechanism by which TFAN exerts its biological effects appears to involve the inhibition of specific enzymes and modulation of signaling pathways related to cell proliferation and apoptosis. Studies suggest that TFAN may inhibit topoisomerases, enzymes critical for DNA replication and transcription, thereby leading to cell cycle arrest and apoptosis in cancer cells.
Case Study 1: Antibacterial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of TFAN to evaluate their antibacterial efficacy. Among these derivatives, one compound showed a two-fold increase in antibacterial activity compared to TFAN itself. This highlights the importance of structural modifications in enhancing biological activity.
Case Study 2: Cancer Cell Line Response
A research team investigated TFAN's effects on various cancer cell lines, including lung and colon cancer. The results indicated that TFAN not only inhibited cell growth but also enhanced the sensitivity of these cells to existing chemotherapeutic agents like doxorubicin. This synergistic effect suggests potential applications in combination therapies.
Properties
IUPAC Name |
N-(4-aminophenyl)-2,2,2-trifluoroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)7(14)13-6-3-1-5(12)2-4-6/h1-4H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXJVEPWTWVUNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350175 | |
Record name | 4-Trifluoroacetamidoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53446-90-5 | |
Record name | 4-Trifluoroacetamidoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Trifluoroacetamidoaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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